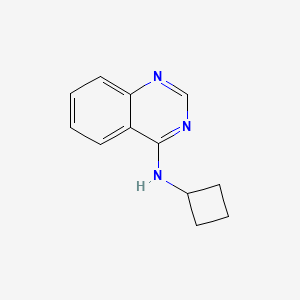

N-cyclobutylquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclobutylquinazolin-4-amine” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Scientific Research Applications

Photochemical Activation for Cellular Studies

Representative tertiary amines, including structures related to N-cyclobutylquinazolin-4-amine, have been linked to photoremovable protecting groups for photoactivation in cell physiology studies. These compounds, through photoactivation, enable the controlled release of bioactive molecules, demonstrating potential in gene editing and cellular regulation techniques Asad et al., 2017.

Anticancer Agents

N-substituted quinazolin-4-amines have been synthesized and identified as potent apoptosis inducers, highlighting their efficacy in cancer treatment. These compounds exhibit significant blood-brain barrier penetration and efficacy in various cancer models, underscoring their potential as clinical candidates for anticancer therapy Sirisoma et al., 2009.

Synthetic Methodologies

Efficient synthesis approaches for heteroarylquinazolin-4(3H)-ones have been developed, leveraging copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds. This methodology facilitates the preparation of quinazolinone derivatives, illustrating the versatility of quinazoline scaffolds in organic synthesis Li et al., 2014.

Molecular Docking and Cytotoxicity

Indole-aminoquinazoline hybrids have been synthesized and evaluated for their anticancer properties. These compounds have shown significant activity against various cancer cell lines and have been studied through molecular docking, suggesting their interaction with critical biological targets like the epidermal growth factor receptor (EGFR) Mphahlele et al., 2018.

Solid-Phase Synthesis

The solid-phase synthesis of diaminquinazolines, including methods for traceless cleavage and cyclization, highlights advances in efficient and versatile synthetic routes for the preparation of quinazoline derivatives, which are useful in drug discovery and development Wilson, 2001.

properties

IUPAC Name |

N-cyclobutylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOFEFTKDAISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)

![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)